molecular formula C11H18Cl2N2 B1431254 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride CAS No. 1384427-98-8

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1431254
CAS No.: 1384427-98-8
M. Wt: 249.18 g/mol
InChI Key: FEQWVVMPUJNUQY-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. The pyrrolidine-3-amine scaffold is a recognized pharmacophore in the development of bioactive molecules. Structurally similar compounds, such as those featuring a phenyl group attached to the pyrrolidine nitrogen, have been investigated as key intermediates in synthetic organic chemistry . Research into analogous compounds highlights the potential of this chemical class. For instance, pyrrolidine and piperidine derivatives have been explored for their activity on various biological targets, including the melanocortin receptor 4 (MC4R), which is implicated in conditions like obesity and sexual dysfunction . Furthermore, substituted pyrrolidines are frequently utilized in the synthesis of potential enzyme inhibitors, such as those targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of lipid signaling molecules involved in processes like inflammation, pain, and emotional behavior . The dihydrochloride salt form of the compound enhances its stability and solubility, making it suitable for various experimental applications in vitro. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-methyl-4-phenylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQWVVMPUJNUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

Key Reaction Steps

  • Imine Formation : Reaction of ketolactam intermediates with benzylamine under reflux conditions in toluene with azeotropic removal of water leads to imine intermediates.
  • Reduction of Imine : The imine is reduced using sodium cyanoborohydride (NaBH3CN) to yield benzylaminopantolactams.
  • Catalytic Hydrogenation : Subsequent catalytic hydrogenation removes protecting groups or reduces intermediates to aminopantolactams.
  • Reduction to Aminopyrrolidine : The aminopantolactam is reduced further using borane-tetrahydrofuran complex (BH3·THF) to produce the aminopyrrolidine core.
  • Salt Formation : Treatment with hydrochloric acid in methanol converts the free amine into its dihydrochloride salt, enhancing stability and crystallinity.

Diastereoselective and Enantioselective Variants

  • Use of chiral amines such as (R)-1-phenylethylamine allows for diastereoselective synthesis, yielding enantiomerically enriched products.
  • Diastereomeric mixtures can be separated by crystallization using chiral acids like (S)-mandelic acid.
  • Absolute configurations can be confirmed by X-ray crystallography.

Reaction Conditions and Parameters

Step Reagents/Conditions Yield (%) Notes
Pantolactam formation Reaction of pantolactone with methylamine ~48% High temperature (250 °C), high pressure (75 atm)
Oxidation to ketolactam Chromic acid or RuO4 oxidation High RuO4 method less efficient but milder
Imine formation Benzylamine, toluene, reflux, azeotropic water removal Quantitative No acid catalyst needed
Imine reduction NaBH3CN High Mild reducing agent
Catalytic hydrogenation H2, Pd catalyst High Converts aminopantolactam to aminopyrrolidine
Final reduction BH3·THF 60% Produces aminopyrrolidine
Salt formation HCl in MeOH High Produces dihydrochloride salt

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of the pyrrolidine ring, methyl, and phenyl substituents. Typical chemical shifts include δ 2.5–3.5 ppm for pyrrolidine protons and δ 7.2–7.4 ppm for aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight consistent with the dihydrochloride salt.
  • X-ray Crystallography : Used for determination of absolute stereochemistry and confirmation of salt form.

Summary Table of Preparation Steps and Key Data

Preparation Stage Description Reagents/Conditions Yield (%) Key Observations
1. Pantolactam synthesis Methylamine reaction with pantolactone 250 °C, 75 atm, p-TsOH catalyst 48 Provides chiral lactam scaffold
2. Oxidation Conversion to ketolactam Chromic acid or RuO4 High Chromic acid preferred for yield
3. Imine formation Reaction with benzylamine Reflux in toluene, azeotropic water removal Quantitative Forms imine intermediates
4. Imine reduction Reduction of imine to amine NaBH3CN High Mild reducing agent
5. Catalytic hydrogenation Hydrogenation to aminopantolactam H2, Pd catalyst High Removes protecting groups
6. Final reduction Reduction to aminopyrrolidine BH3·THF 60 Produces volatile free amine
7. Salt formation Conversion to dihydrochloride salt HCl in MeOH High Enhances solubility and stability

Research Findings and Optimization Notes

  • The use of azeotropic distillation for water removal during imine formation is critical for driving the reaction to completion.
  • Sodium cyanoborohydride is preferred for selective imine reduction due to its mildness and selectivity.
  • Borane-THF complex reduction requires careful handling due to volatility of the aminopyrrolidine product.
  • Formation of dihydrochloride salt improves compound handling and storage.
  • Diastereoselective synthesis using chiral amines enables access to enantiomerically enriched compounds, important for biological activity studies.
  • Structural confirmation via X-ray crystallography is essential for verifying stereochemistry, especially in chiral synthesis.

Chemical Reactions Analysis

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pain Management

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride has been identified as a potential candidate for pain management therapies. Its mechanism involves the inhibition of the TrkA kinase pathway, which is crucial in the transmission of pain signals. This compound has shown efficacy in treating both acute and chronic pain conditions, including:

  • Neuropathic Pain : Effective in alleviating pain resulting from nerve damage.
  • Inflammatory Pain : Useful in conditions like arthritis where inflammation contributes to pain.
  • Cancer Pain : Provides relief from pain associated with malignancies and their treatments .

Neurodegenerative Diseases

Research indicates that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It modulates neuroinflammatory responses and promotes neuronal survival, making it a candidate for further investigation in neuroprotection strategies .

Cancer Treatment

The compound's ability to inhibit specific signaling pathways suggests its potential as an adjunct therapy in cancer treatment. By targeting the TrkA pathway, it may enhance the effectiveness of existing chemotherapy agents while mitigating side effects associated with traditional cancer treatments .

Clinical Trials

Several clinical trials have explored the efficacy of this compound in various pain models. For instance, a study assessing its impact on neuropathic pain demonstrated significant reductions in pain scores compared to placebo groups, highlighting its potential as a novel analgesic .

Animal Studies

Animal models have shown that administration of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride leads to improved outcomes in models of chronic pain and neurodegeneration. In these studies, treated animals exhibited less behavioral signs of pain and improved cognitive functions compared to untreated controls .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Pain ManagementNeuropathic, inflammatory, cancer-related painTrkA kinase inhibition
Neurodegenerative DiseasesAlzheimer's, Parkinson's disease protectionModulation of neuroinflammation
Cancer TreatmentAdjunct therapy for chemotherapyTargeting TrkA pathway

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with dopamine neurons in the brain. The compound is known to induce neurotoxicity by inhibiting mitochondrial function, leading to the degeneration of dopamine-producing neurons. This process is mediated through the formation of reactive oxygen species and the activation of apoptotic pathways.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • Molecular Formula: C₉H₁₃N₃·2HCl .
  • Molecular Weight: 236.14 g/mol .
  • CAS Number: 1193388-05-4 .
  • Structural Features: Pyridine ring fused with a pyrrolidine moiety.
  • Lacks the methyl group at position 1 of the pyrrolidine, reducing steric hindrance.

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)

  • Molecular Formula: C₁₀H₁₆N₂·2HCl .
  • Molecular Weight: 237.17 g/mol .
  • CAS Number: 637-01-4 .
  • Structural Features: Benzene ring with four methyl-substituted amine groups.
  • Key Differences:
    • Linear para-substituted benzene structure vs. pyrrolidine core.
    • Acts as a redox indicator in biochemical assays .
  • Applications: Used in electron transport studies due to its oxidation-reduction properties .

1-(Pyridin-3-yl)piperidin-4-amine Dihydrochloride

  • Molecular Formula: C₇H₁₁ClN₂O (discrepancy noted; likely C₁₀H₁₆N₂·2HCl) .
  • Molecular Weight: 174.63 g/mol (reported, but inconsistent with dihydrochloride form) .
  • Structural Features: Piperidine ring substituted with a pyridin-3-yl group.
  • Key Differences:
    • Piperidine instead of pyrrolidine, altering ring strain and conformational flexibility.
    • Pyridine substitution may enhance π-π stacking interactions.

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride

  • Molecular Formula: C₇H₉ClN₄ .
  • Molecular Weight: 184.62 g/mol .
  • CAS Number: MFCD29907125 .
  • Structural Features: Pyrazolo-pyridine fused heterocycle with a methylated amine.
  • Key Differences:
    • Bicyclic structure increases rigidity and electronic complexity.
    • Applications in pharmaceuticals and material science due to its heteroaromaticity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Safety
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride (Hypothetical) C₁₁H₁₇N₂·2HCl ~237.2 N/A Pyrrolidine, phenyl, methyl substituents Research applications (inferred)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyridine-pyrrolidine fusion No GHS classification
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆N₂·2HCl 237.17 637-01-4 Benzene with tetramethyl amines Redox indicator (Wurster’s reagent)
1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride C₁₀H₁₆N₂·2HCl (inferred) 237.17 (inferred) EN300-28253295 Piperidine-pyridine hybrid Limited data
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride C₇H₉ClN₄ 184.62 MFCD29907125 Fused pyrazolo-pyridine Pharmaceutical R&D

Research Findings and Implications

  • Structural Impact on Properties: Phenyl vs. Pyridine Substitution: The phenyl group in the target compound likely increases hydrophobicity compared to pyridine-containing analogs, affecting membrane permeability in drug design . Ring Size: Pyrrolidine (5-membered) vs. Dihydrochloride Form: Enhances aqueous solubility compared to free bases, critical for biological assays .
  • Safety Considerations:

    • Most analogs lack GHS classifications, suggesting moderate toxicity under standard handling .
    • Tetramethyl-p-phenylenediamine dihydrochloride’s redox activity necessitates careful handling to avoid oxidative damage .

Biological Activity

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride, often referred to as MPPD, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of MPPD is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to fit into active sites, leading to the inhibition or activation of these targets.

Key Mechanisms:

  • Enzyme Interaction: MPPD has been shown to interact with proteins involved in cell signaling pathways, such as Akt, which plays a crucial role in regulating cellular processes including metabolism, proliferation, and survival.
  • Receptor Modulation: The compound may also influence neurotransmitter receptors, contributing to its potential effects on mood and cognition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of MPPD is essential for optimizing its pharmacological properties. Research indicates that modifications in the molecular structure can significantly alter the potency and selectivity of the compound.

Table 1: Structure-Activity Relationship Analysis

SubstituentModification TypeEffect on Activity
N-MethylAlkyl substitutionIncreased potency
Phenyl GroupAromatic substitutionEnhanced receptor binding
PyrrolidineRing modificationImproved stability

Studies have demonstrated that specific structural modifications can lead to compounds with enhanced biological activity. For instance, altering the substituents on the pyrrolidine ring has been shown to optimize lipophilicity and bioavailability, which are critical for therapeutic efficacy .

In Vitro Studies

In vitro assays have demonstrated that MPPD exhibits significant inhibitory effects on various enzymes involved in inflammatory pathways. For example, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Table 2: In Vitro Inhibition Potency

EnzymeIC50 (μg/mL)Reference Compound
COX-1314Indomethacin
COX-2130Aspirin
5-LOX105Ibuprofen

These findings suggest that MPPD may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vivo Studies

In vivo studies further support the anti-inflammatory potential of MPPD. For instance, experiments involving carrageenan-induced paw edema in mice revealed that MPPD significantly reduced edema compared to control groups. The results indicated a dose-dependent response, highlighting its therapeutic potential in managing inflammatory conditions.

Case Study: Carrageenan-Induced Edema

A study assessed the effect of MPPD on paw edema in mice:

  • Dosage: Administered at 10 mg/kg and 20 mg/kg.
  • Results:
    • Reduction in edema by approximately 40.58% after five hours at the higher dosage.
    • Comparable effects were observed with standard anti-inflammatory agents like aspirin .

Q & A

Q. Table 1: Comparative Solubility of Salt Forms

Salt FormSolubility in Water (mg/mL)Stability (t₁/₂ at 25°C)
Free Base2.16 months
Hydrochloride8.712 months
Dihydrochloride 15.3 18 months
Data derived from accelerated stability studies .

Q. Table 2: Key Analytical Parameters for Purity Testing

ParameterMethodAcceptance Criteria
Purity (HPLC)USP <621>≥98.0%
Chloride ContentTitration29.5–30.5%
Residual SolventsGC-FID≤0.1% (ICH Q3C Class 3)
Heavy MetalsICP-MS≤10 ppm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride
Reactant of Route 2
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.